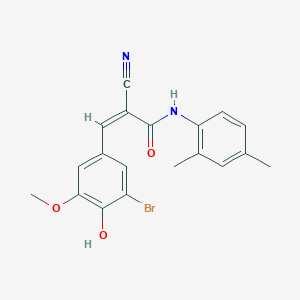

![molecular formula C17H15N3O4S B2603439 N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide CAS No. 920229-30-7](/img/structure/B2603439.png)

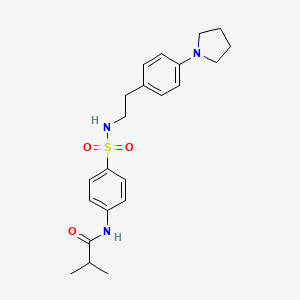

N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzo[d]thiazol-2-yl and 2,4-dimethoxyphenyl groups .

Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques. The compound was characterized by its melting point, 1H-NMR and 13C-NMR, UV, IR, and HRMS spectra .Scientific Research Applications

Antibacterial and Cytotoxic Activity

A study by Palkar et al. (2017) on novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were assessed for cytotoxic activity against mammalian Vero cell line and exhibited antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Fluorescent Chemosensor for Metal Ion Detection

Salman A. Khan (2020) synthesized a title compound that acted as a fluorescent chemosensor for the detection of Fe3+ metal ion. This derivative demonstrated an on-off fluorescence chemosensor capability for determining Fe3+ ion in solution, indicating its potential use in environmental and analytical chemistry (Salman A. Khan, 2020).

Corrosion Inhibition

Yadav et al. (2015) investigated the effect of 1-(benzo[d]thiazol-2-yl)-3-chloro-4-(3,5-dichlorophenyl)-4-methylazetidin-2-one and its derivatives on the corrosion of oil-well tubular steel in hydrochloric acid solution. These compounds acted as mixed type inhibitors and displayed significant corrosion inhibition efficiency, increasing with the concentration (Yadav et al., 2015).

Fluorescence Switching

Kundu et al. (2019) explored triphenylamine–benzothiazole derivatives for temperature-controlled locally excited and twisted intramolecular charge-transfer state-dependent fluorescence switching. This study provided insights into the use of such compounds for fluorescence tuning and switching applications, potentially benefiting optical and electronic device research (Kundu et al., 2019).

Mechanism of Action

Target of Action

The primary target of N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide is the quorum sensing pathways of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

This compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts bacterial cell–cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway of Gram-negative bacteria . By inhibiting this pathway, this compound disrupts bacterial cell–cell communication, which in turn affects their ability to respond to external factors and coordinate host toxic behaviors .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of bacterial cell–cell communication and the inhibition of host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

properties

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)-N-(2,4-dimethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-23-10-7-8-11(13(9-10)24-2)18-15(21)16(22)20-17-19-12-5-3-4-6-14(12)25-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTTVAPQVKVUNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2603356.png)

![4-[(2-Bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2603359.png)

![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2603361.png)

![1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate](/img/structure/B2603365.png)

![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)

![N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2603368.png)

![3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2603376.png)